An In-depth Technical Guide to the Core Chemical Structure and Properties of Bindone
An In-depth Technical Guide to the Core Chemical Structure and Properties of Bindone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bindone, systematically known as [1,2′-Biindenylidene]-1′,3,3′(2H)-trione, is an organic compound with a distinctive aromatic triketone structure.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and reactivity, with a focus on its application in the detection of primary amines. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.
Chemical Structure and Identification
Bindone is a yellowish solid characterized by the chemical formula C₁₈H₁₀O₃.[1] Its structure consists of two indane moieties linked by a double bond, with three ketone functional groups.
| Identifier | Value |
| IUPAC Name | [1,2′-Biindenylidene]-1′,3,3′(2H)-trione[1] |
| Molecular Formula | C₁₈H₁₀O₃[1] |
| Molar Mass | 274.275 g·mol⁻¹[1] |
| CAS Number | 1707-95-5[1] |
| Appearance | Yellowish solid[1] |
Physicochemical Properties
Bindone exhibits properties characteristic of a conjugated ketone system. Its physical and chemical data are summarized in the table below.
| Property | Value |
| Melting Point | 208–211 °C[1] |
| Density | 1.444 g/cm³[1] |
| Solubility | Soluble in various organic solvents. |
| Physical State | Solid[1] |
Spectroscopic Data
The spectroscopic signature of bindone is defined by its extended conjugation and the presence of carbonyl groups.
UV-Vis Spectroscopy
In a neutral solution, bindone typically exhibits a strong absorption band in the UV region. Upon reaction with primary amines, a significant bathochromic shift is observed, with a new absorption band appearing in the visible region (around 528-530 nm), which is responsible for the color change.[2] This shift is attributed to the formation of a tautomeric enamine derivative.
| Condition | λmax (nm) |
| Neutral (e.g., in ethanol) | ~350[2] |
| In the presence of primary amines | ~528-530[2] |
FT-IR Spectroscopy
The infrared spectrum of bindone is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations.
| Functional Group | Wavenumber (cm⁻¹) |
| C=O stretching | ~1715, ~1680 |
| Aromatic C=C stretching | ~1595 |
| C-H stretching (aromatic) | ~3050 |
| C-H stretching (aliphatic) | ~2900 |
NMR Spectroscopy
The ¹H and ¹³C NMR spectra of bindone in a non-reactive solvent like CDCl₃ provide detailed information about its structure.
¹H NMR (in CDCl₃): The spectrum shows signals corresponding to the aromatic protons of the two indane rings and the methylene protons.
¹³C NMR (in CDCl₃): The spectrum is characterized by signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbon of the methylene group. The chemical shifts of the carbonyl carbons are typically in the downfield region.
Experimental Protocols
Synthesis of Bindone
Bindone is synthesized via the self-condensation of two equivalents of 1,3-indandione.[1] This reaction can be catalyzed by either acid or base.
Methodology:
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Reagents: 1,3-indandione, a suitable base (e.g., triethylamine, sodium acetate) or acid (e.g., sulfuric acid), and an appropriate solvent (e.g., ethanol for base catalysis).
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Procedure (Base-Catalyzed):
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Dissolve 1,3-indandione in ethanol.
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Add a catalytic amount of triethylamine.
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Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product, bindone, will precipitate out of the solution.
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Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
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Recrystallization from a suitable solvent like acetic acid can be performed for further purification.
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Caption: Workflow for the synthesis of bindone.
Colorimetric Detection of Primary Amines
Bindone serves as a highly effective colorimetric sensor for the detection of primary amines. The detection mechanism involves an amine-induced tautomerization of bindone, resulting in a distinct color change from yellow to violet or blue.[2][3]
Methodology:
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Preparation of Bindone Solution: Prepare a stock solution of bindone in a suitable organic solvent (e.g., ethanol or acetonitrile).
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Sample Preparation: The sample containing the primary amine can be in either a solution or vapor phase.
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Detection in Solution:
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Add a small amount of the bindone stock solution to the sample solution.
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Observe the color change. A change from yellow to violet/blue indicates the presence of a primary amine.
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The intensity of the color can be quantified using a UV-Vis spectrophotometer by measuring the absorbance at approximately 530 nm.[2]
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Detection on a Solid Support (e.g., Paper Strip):
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Impregnate a filter paper strip with the bindone solution and allow the solvent to evaporate.
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Expose the paper strip to the vapor of the sample (e.g., headspace of a food sample to detect spoilage).
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A visible color change on the paper indicates the presence of volatile primary amines.
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Caption: Reaction of bindone with a primary amine.
Biological Activity and Signaling Pathways
Currently, there is a lack of significant scientific literature detailing the involvement of bindone in specific biological signaling pathways or its broader pharmacological activities. Its primary application remains in the realm of chemical analysis, particularly for the detection of primary amines. Further research may uncover potential biological roles for this molecule.
Conclusion
Bindone is a well-characterized organic compound with a straightforward synthesis and distinct chemical properties. Its utility as a colorimetric sensor for primary amines is a notable application, driven by a clear and observable chemical transformation. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with or exploring the potential of this versatile molecule.
